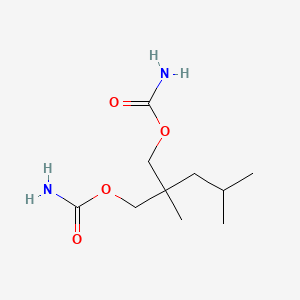
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate is a chemical compound with the molecular formula C10H20N2O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two carbamate groups attached to a 1,3-propanediol backbone with isobutyl and methyl substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate typically involves the reaction of 2-isobutyl-2-methyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted propanediol compounds .
科学研究应用
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential use as a muscle relaxant and sedative.
Industry: The compound is used in the production of polymers and coatings due to its unique chemical properties
作用机制
The mechanism of action of 1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate involves its interaction with specific molecular targets in the body. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions. Smaller doses produce muscular relaxation and sedation . The compound acts on the central nervous system, modulating neurotransmitter release and receptor activity.
相似化合物的比较
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol dicarbamate: Known for its use as a muscle relaxant and sedative.
2-Isobutyl-1,3-propanediol dicarbamate: Exhibits similar central depressant and anticonvulsant activities.
Uniqueness
1,3-Propanediol, 2-isobutyl-2-methyl-, dicarbamate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to produce muscle relaxation and sedation with minimal side effects makes it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
25462-43-5 |
|---|---|
分子式 |
C10H20N2O4 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
[2-(carbamoyloxymethyl)-2,4-dimethylpentyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-7(2)4-10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) |
InChI 键 |
IOWQDCBHHGWKSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


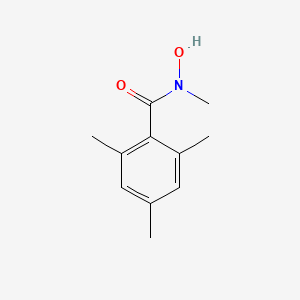
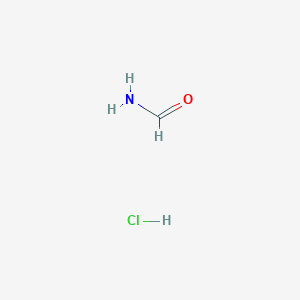
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
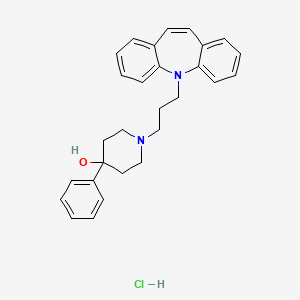
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
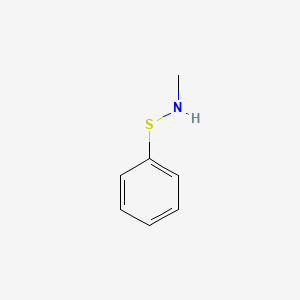
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)

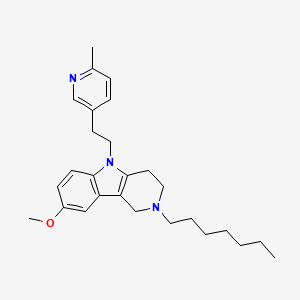

![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
